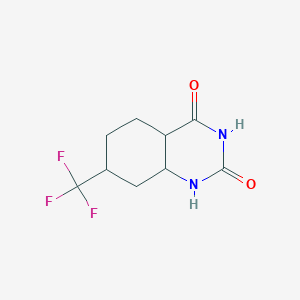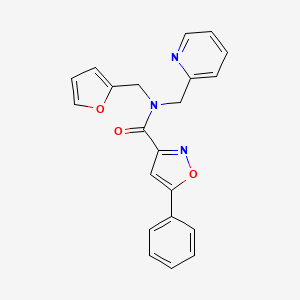![molecular formula C14H26N2O6 B12343052 tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid](/img/structure/B12343052.png)
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid is a compound that combines tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexylamine with formaldehyde to form an aminomethyl intermediate. This intermediate is then reacted with tert-butyl chloroformate to yield tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate .
Industrial Production Methods
Industrial production of tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from these reactions include various substituted carbamates, amines, and oxides. These products have diverse applications in chemical synthesis and industrial processes .
Scientific Research Applications
tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. These interactions are influenced by the compound’s structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
- tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate hydrochloride
- tert-Butyl N-[4-(aminomethyl)benzyl]carbamate .
Uniqueness
tert-Butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid is unique due to its specific combination of functional groups and its ability to form stable complexes with oxalic acid. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C14H26N2O6 |
|---|---|
Molecular Weight |
318.37 g/mol |
IUPAC Name |
tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid |
InChI |
InChI=1S/C12H24N2O2.C2H2O4/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10;3-1(4)2(5)6/h9-10H,4-8,13H2,1-3H3,(H,14,15);(H,3,4)(H,5,6) |
InChI Key |
SRMNMWBLKXYQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12342993.png)





![[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate](/img/structure/B12343036.png)
![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B12343042.png)
![4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12343044.png)


